molecular formula C19H20N2O3 B2375730 10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 892295-38-4

10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2375730
CAS RN: 892295-38-4
M. Wt: 324.38
InChI Key: BXVXTPNKOBMPNX-UHFFFAOYSA-N
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Description

10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one falls within a class of chemicals that have been explored for their potential biological activities. Research in this area has led to the synthesis of various analogs and derivatives, with studies aiming to understand their biological implications, particularly in the field of medicinal chemistry. For instance, the design, synthesis, and biological evaluations of 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 have been conducted, demonstrating potent antiproliferative activities against multiple cancer cell lines due to their microtubule disrupting effects, similar to the parent compound combretastatin A-4 (Lee et al., 2010).

Antimicrobial Assessment

The exploration of novel compounds for antimicrobial properties is another significant area of research. Studies on the synthesis and antimicrobial assessment of new coumarins featuring 1,2,4-oxadiazole have revealed the potential of such compounds in yielding high antimicrobial activities (Krishna et al., 2015). Similarly, research on bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles has shown promising results in antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential for further development as antimicrobial agents (Reddy et al., 2013).

Structural Characterization and Analysis

In addition to biological evaluations, structural characterization and analysis of such compounds provide insights into their chemical properties and potential interactions. Studies on the molecular structure, surface properties, and theoretical calculations of related compounds enhance the understanding of their chemical behavior and potential applications in various fields (Gumus et al., 2018).

Chemotherapeutic Potential

The quest for new chemotherapeutic agents has led to the synthesis and evaluation of various derivatives, including those containing 1,3,4-oxadiazole, benzothiazole, and hydrazone units. Such compounds have been assessed for their antimicrobial and antiproliferative activities, with some showing promising results against human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

properties

IUPAC Name

6-methoxy-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-7-9-13(10-8-12)21-18(22)20-15-11-19(21,2)24-17-14(15)5-4-6-16(17)23-3/h4-10,15H,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVXTPNKOBMPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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